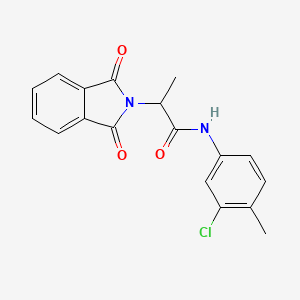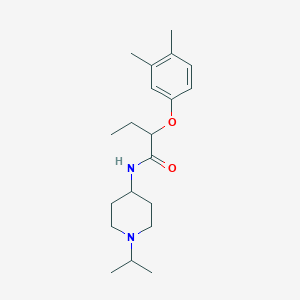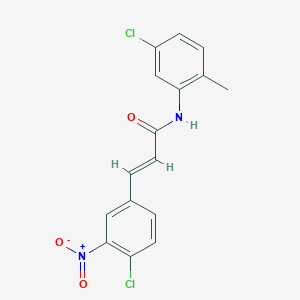
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a specialized chemical entity, likely of interest for its unique structural features and potential applications in chemical synthesis and materials science. While there is no direct research available on this exact compound, studies on structurally related compounds suggest a broad interest in their synthesis, molecular structure, chemical reactions, and properties for various applications, including pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
Research on related compounds indicates a multi-step synthetic approach involving the formation of pyrrolidinyl and phenylimidothiocarbamate moieties. Techniques such as palladium-catalyzed cross-coupling reactions (Suzuki coupling) and condensation reactions might be relevant for the synthesis of similar structures. The detailed synthesis of related compounds involves strategic functionalization and coupling of bromophenyl and pyrrolidine units, followed by the incorporation of the imidothiocarbamate group.
Molecular Structure Analysis
The molecular structure of related compounds often features conjugated systems, heterocyclic rings, and substituents that influence electronic properties and reactivity. X-ray crystallography and spectroscopic methods (NMR, IR, MS) are commonly employed to elucidate structural details, including bond lengths, angles, and conformations. For example, compounds with bromophenyl and pyrrolidine units have been shown to exhibit specific conformational preferences and intermolecular interactions, influencing their chemical behavior and properties.
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by the presence of bromophenyl and pyrrolidine groups, enabling participation in various organic reactions, including nucleophilic substitutions and cycloadditions. Their chemical properties are shaped by the functional groups present, with imidothiocarbamate moieties potentially imparting unique reactivity patterns due to their nucleophilic and electrophilic sites.
Physical Properties Analysis
Compounds containing bromophenyl, pyrrolidine, and imidothiocarbamate groups typically exhibit distinct physical properties, such as melting points, solubility in various solvents, and stability under different conditions. These properties are crucial for their handling, storage, and application in synthetic processes.
Chemical Properties Analysis
The chemical behavior of these compounds is significantly influenced by their molecular structure. Factors such as electronic distribution, steric hindrance, and the presence of electron-withdrawing or donating groups affect their reactivity, acidity/basicity, and participation in chemical reactions.
References:
- For an in-depth look into the kinetics and mechanisms of related reactions, see the work by Castro, E., Cubillos, M., & Santos, J. G. (2004) in The Journal of Organic Chemistry (Castro et al., 2004).
- For synthesis and characterization of related polymers, refer to the study by Türkarslan, Ö., Ak, M., Tanyeli, C., Akhmedov, I. M., & Toppare, L. (2007) in Journal of Polymer Science Part A (Türkarslan et al., 2007).
Propriétés
IUPAC Name |
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-11-6-8-13(9-7-11)21-15(22)10-14(16(21)23)24-17(19)20-12-4-2-1-3-5-12/h1-9,14H,10H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREODRWFXYUFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC(=NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5144323.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5144328.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5144332.png)

![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(5-phenylpentanoyl)piperidine](/img/structure/B5144350.png)

![4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B5144363.png)
![methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5144381.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B5144404.png)

![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5144411.png)
![4-ethoxy-N-({[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5144415.png)